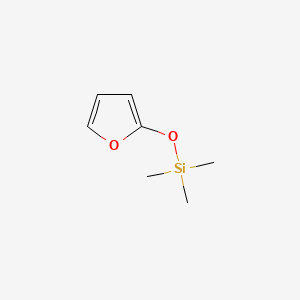

(Furan-2-yloxy)trimethylsilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

furan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCDLOQMRDXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977118 | |

| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61550-02-5 | |

| Record name | Furan, 2-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsiloxy)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Furan-2-yloxy)trimethylsilane chemical properties and structure

An In-depth Technical Guide to (Furan-2-yloxy)trimethylsilane: Chemical Properties, Structure, and Reactivity

Abstract

This compound, a versatile silyl enol ether of 2(3H)-furanone, serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and key applications in synthetic chemistry. Detailed experimental protocols for its preparation are presented, alongside visualizations of its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, also known as 2-(trimethylsilyloxy)furan, is an organosilicon compound featuring a trimethylsilyl group attached to a furan ring via an oxygen atom.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.

| Property | Value |

| Appearance | Colorless to light orange/yellow clear liquid[2][5] |

| Boiling Point | 34-35 °C at 9 mmHg[2][3] |

| Density | 0.929 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.436[2] |

| Flash Point | 18 °C (64.4 °F) - closed cup |

| Storage Temperature | -20°C[2] |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, Et₂O, benzene, THF, MeCN)[2][3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic resources are available for this compound.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR data are available, providing detailed information about the molecular structure.[8][9] For instance, the ¹H NMR spectrum in CCl₄ shows signals at δ 4.90 (dd, J=1.3Hz, 3H), 6.00 (t, J=3Hz, 4H), and 6.60 (m, 5H).[2][5]

-

Infrared (IR) Spectroscopy : FTIR spectra, including vapor phase IR, are available for identifying functional groups.[4][6][8][9]

-

Mass Spectrometry (MS) : Mass spectral data is available for determining the molecular weight and fragmentation pattern.[8][10]

-

Raman Spectroscopy : Raman spectra for this compound have also been documented.[11]

Experimental Protocols

Synthesis of this compound

This compound is readily synthesized by the silylation of 2(5H)-furanone.[1][2]

Reactants and Reagents:

-

2(5H)-Furanone

-

Triethylamine (Et₃N)

-

Chlorotrimethylsilane (TMSCl)

-

Dichloromethane (DCM)

-

Pentane

Procedure: [1]

-

A solution of 2(5H)-furanone (1.0 eq.) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Triethylamine (1.2 eq.) is added to the solution.

-

Chlorotrimethylsilane (1.05 eq.) is then added dropwise to the solution while maintaining the temperature at 0 °C.

-

The resulting suspension is stirred overnight at room temperature.

-

The reaction mixture is diluted with pentane and filtered.

-

The filtrate is concentrated under reduced pressure. If a precipitate forms, it is redissolved in pentane and filtered again.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Caption: Synthetic pathway for this compound.

Reactivity and Applications

This compound is a key building block in organic synthesis, primarily utilized as a diene in Diels-Alder reactions for the construction of complex cyclic systems. Its reactivity also extends to its use in the synthesis of multi-substituted furan rings, where the trimethylsilyl group can act as a directing or blocking group.[12] This compound is particularly useful for preparing natural and synthetic furanones that may exhibit anticancer activity.[2]

The general reactivity involves the [4+2] cycloaddition with various dienophiles, such as maleic anhydride or other electron-deficient alkenes, to yield bicyclic adducts. This reaction is a powerful tool for generating molecular complexity in a single step.

Caption: Diels-Alder reaction of this compound.

Safety Information

This compound is a flammable liquid and requires careful handling. It is also an irritant to the eyes, skin, and respiratory system.[2][3]

-

Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is imperative to consult the Safety Data Sheet (SDS) before handling this chemical and to work in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. 2-(TRIMETHYLSILYLOXY)FURAN synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(TRIMETHYLSILYLOXY)FURAN | 61550-02-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Page loading... [guidechem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. PubChemLite - 2-trimethylsilyloxyfuran (C7H12O2Si) [pubchemlite.lcsb.uni.lu]

- 8. 2-(TRIMETHYLSILYLOXY)FURAN(61550-02-5)IR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Furan, 2,3,5-trimethyl- [webbook.nist.gov]

- 11. 2-(TRIMETHYLSILYLOXY)FURAN(61550-02-5) Raman spectrum [chemicalbook.com]

- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

A Technical Guide to 2-(trimethylsiloxy)furan (CAS: 61550-02-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(trimethylsiloxy)furan, a versatile organosilicon compound with significant applications in organic synthesis and the development of novel therapeutics.

Chemical Identity and Properties

2-(trimethylsiloxy)furan, also known as (2-Furanyloxy)trimethylsilane, is a valuable reagent in synthetic chemistry.[1][2] Its unique structure, featuring a furan ring and a trimethylsilyloxy group, imparts enhanced stability and solubility, making it an excellent choice as a protecting group and a precursor in various chemical transformations.[1]

Table 1: Physicochemical Properties of 2-(trimethylsiloxy)furan

| Property | Value | Source |

| CAS Number | 61550-02-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₂Si | [1][2][3] |

| Molecular Weight | 156.26 g/mol | [1][2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Density | 0.929 - 0.95 g/mL at 25 °C | [1][2][3][5][6] |

| Boiling Point | 34-35 °C at 9 mmHg; 50 °C at 17 mmHg | [1][2][3][5][6] |

| Refractive Index | n20/D 1.436 | [2][3][6] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [3][6] |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, Et₂O, benzene, THF, MeCN) | [2][5] |

| Storage Temperature | -20°C to 8°C | [1][2][3][6] |

Synthesis

2-(trimethylsiloxy)furan is readily accessible through the silylation of 2(5H)-furanone, which can be inexpensively produced by the oxidation of furfural.[2][7]

Experimental Protocol: Synthesis of 2-(trimethylsiloxy)furan from 2(5H)-furanone[7]

-

Reaction Setup: A solution of 2(5H)-furanone (1.0 eq.) in dichloromethane (DCM) is cooled to 0 °C.

-

Addition of Base: Triethylamine (1.2 eq.) is added to the solution.

-

Silylation: Chlorotrimethylsilane (1.05 eq.) is added dropwise to the resulting reddish-brown solution while maintaining the temperature at 0 °C.

-

Reaction Progression: The suspension is stirred overnight at room temperature.

-

Workup: The reaction mixture is diluted with pentane and filtered. The filtrate is collected in a separate flask containing additional pentane.

-

Purification: The solution is filtered again and then concentrated under reduced pressure to yield a reddish-brown oil. If a precipitate forms during concentration, it should be redissolved in pentane and filtered again.

-

Final Product: The crude product is purified by vacuum distillation to afford 2-(trimethylsiloxy)furan as a colorless oil.

Caption: Synthesis workflow for 2-(trimethylsiloxy)furan.

Reactivity and Applications in Drug Development

The furan moiety is a crucial scaffold in numerous physiologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10] The electron-rich nature and aromaticity of the furan ring allow for diverse interactions with biological targets.[9]

2-(trimethylsiloxy)furan serves as a versatile reagent for the preparation of various furan derivatives, particularly substituted 2(5H)-furanones, which are precursors to natural and synthetic compounds with potential anticancer activity.[2] Its utility in organic synthesis is highlighted by its participation in several key reaction types:

-

Alkylation and Aldol Reactions: It readily undergoes these reactions to form 5-substituted 2(5H)-furanones.[2]

-

Conjugate Addition: The compound can participate in conjugate addition reactions.[2]

-

Diels-Alder Reaction: It is also utilized in Diels-Alder cycloadditions.[2]

-

Four-Carbon Elongation of Sugars: This reagent has proven useful for the four-carbon elongation of sugar molecules.[2]

The ability to introduce the furanone core structure through reactions with 2-(trimethylsiloxy)furan is highly valuable in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.[1]

Caption: General reactivity of 2-(trimethylsiloxy)furan.

Safety and Handling

2-(trimethylsiloxy)furan is a highly flammable liquid and vapor.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3][5] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[3][6] It should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[5] The compound is also sensitive to moisture and reacts slowly with water.[2]

Conclusion

2-(trimethylsiloxy)furan is a key building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex molecular architectures, particularly those based on the furanone scaffold. For researchers and professionals in drug development, a thorough understanding of this reagent's properties and applications can facilitate the design and synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(TRIMETHYLSILYLOXY)FURAN | 61550-02-5 [chemicalbook.com]

- 3. 2-(トリメチルシロキシ)フラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. 三甲硅氧基-2-呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(TRIMETHYLSILYLOXY)FURAN synthesis - chemicalbook [chemicalbook.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

Molecular weight and formula of (Furan-2-yloxy)trimethylsilane

For researchers, scientists, and professionals in drug development, (Furan-2-yloxy)trimethylsilane, also known as 2-(trimethylsilyloxy)furan, stands as a versatile reagent in organic synthesis. Its utility in the formation of substituted butenolides and other complex molecules makes it a valuable building block in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid.[1][2] A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂Si[1][3] |

| Molecular Weight | 156.25 g/mol [3][4] |

| Boiling Point | 34-35 °C at 9 mmHg[2][5] |

| Density | 0.929 g/mL at 25 °C[2][5] |

| Refractive Index (n20/D) | 1.436[5] |

| Flash Point | 76 °F (24.4 °C)[5] |

| Storage Temperature | -20°C[5] |

Synthesis of this compound

The compound is accessible through the silylation of 2(5H)-furanone.[3][5]

Experimental Protocol:

A detailed procedure for the synthesis of this compound is as follows[3]:

-

Reaction Setup: To a solution of 2(5H)-furanone (16.9 mL, 238 mmol, 1.0 eq.) in dichloromethane (DCM, 170 mL, 1.4 M) at 0 °C, add triethylamine (33.7 mL, 285 mmol, 1.2 eq.).

-

Addition of Silylating Agent: Add chlorotrimethylsilane (37.4 mL, 250 mmol, 1.05 eq.) dropwise to the resulting red-brown solution at the same temperature.

-

Reaction: Stir the suspension overnight at room temperature.

-

Workup: Dilute the reaction mixture with 100 mL of pentane and filter it through a fritted funnel into a second flask containing 100 mL of pentane.

-

Purification: Filter the solution again and then concentrate it under reduced pressure to yield a red-brown oil. If a precipitate forms during concentration, immediately dilute with pentane and filter again.

-

Final Product: Distill the crude product under vacuum (approximately 100 mbar, 105 °C oil bath) to obtain this compound as a colorless oil with a yield of 88%.[3]

Caption: Synthesis workflow for this compound.

Purification

The primary method for purifying this compound is fractional distillation using a short path column.[1][5] It is important to note that the compound is sensitive to moisture and hydrolyzes readily.[5]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various organic molecules. It is particularly useful for the preparation of natural and synthetic furanones, some of which exhibit anticancer activity.[5] The furan nucleus is a significant scaffold in modern drug design due to its diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7]

This reagent facilitates the creation of 5-substituted 2(5H)-furanones through reactions such as alkylation, aldolization, and conjugate addition.[5] It is also employed in the four-carbon elongation of sugars and in Diels-Alder reactions.[5] The use of organosilyl groups, such as the trimethylsilyl group in this compound, can also serve as a blocking group to direct substitution to other positions on the furan ring.[8]

Caption: Role in the synthesis of substituted furanones.

Safety Information

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[9] Appropriate safety precautions should be taken during handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Flammable Liquid | GHS02 | Danger | H225: Highly flammable liquid and vapor[10] |

| Skin Irritant | GHS07 | Danger | H315: Causes skin irritation[9] |

| Eye Irritant | GHS07 | Danger | H319: Causes serious eye irritation[9] |

| STOT SE 3 | GHS07 | Danger | H335: May cause respiratory irritation |

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(trimethylsiloxy)furan [chembk.com]

- 3. 2-(TRIMETHYLSILYLOXY)FURAN synthesis - chemicalbook [chemicalbook.com]

- 4. 61550-02-5|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(TRIMETHYLSILYLOXY)FURAN | 61550-02-5 [chemicalbook.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 9. 2-(Trimethylsilyloxy)furan | 61550-02-5 | TCI AMERICA [tcichemicals.com]

- 10. 2-(Trimethylsilyloxy)furan | 61550-02-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Spectroscopic Data of 2-(trimethylsiloxy)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trimethylsiloxy)furan, a versatile intermediate in organic synthesis. The information presented herein is essential for the accurate identification and characterization of this compound, facilitating its application in research and development. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

Compound Name: 2-(trimethylsiloxy)furan

-

Synonyms: (2-Furanyloxy)trimethylsilane

-

CAS Number: 61550-02-5

-

Molecular Formula: C₇H₁₂O₂Si

-

Molecular Weight: 156.26 g/mol

-

Appearance: Colorless liquid[1]

-

Boiling Point: 34-35 °C at 9 mmHg[2]

-

Density: 0.929 g/mL at 25 °C[2]

-

Refractive Index: n20/D 1.436[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-(trimethylsiloxy)furan. The data has been compiled from various sources and, where necessary, supplemented with predicted values based on analogous structures.

NMR spectroscopy is a powerful tool for elucidating the structure of 2-(trimethylsiloxy)furan by providing information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-(trimethylsiloxy)furan

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.85 | dd | ~3.2, ~0.8 | H-5 |

| ~6.20 | dd | ~3.2, ~1.8 | H-3 |

| ~5.15 | dd | ~1.8, ~0.8 | H-4 |

| 0.25 | s | - | -Si(CH₃)₃ |

Note: The chemical shifts for the furan protons are estimated based on published data for similar furan derivatives and general NMR chemical shift principles. The singlet for the trimethylsilyl group is consistently reported around 0.25 ppm for silyl enol ethers.

Table 2: ¹³C NMR Spectroscopic Data for 2-(trimethylsiloxy)furan

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 |

| ~140.0 | C-5 |

| ~110.0 | C-3 |

| ~98.0 | C-4 |

| ~0.0 | -Si(CH₃)₃ |

Note: The chemical shifts for the furan carbons are estimated based on known values for furan and the expected electronic effects of the trimethylsiloxy group. The signal for the trimethylsilyl carbons is typically observed close to 0 ppm.[3]

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for 2-(trimethylsiloxy)furan are related to the furan ring and the trimethylsilyl ether group.

Table 3: FT-IR Spectroscopic Data for 2-(trimethylsiloxy)furan

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (furan) |

| ~2960, ~2900 | Medium | C-H stretch (-CH₃) |

| ~1620, ~1510 | Medium-Strong | C=C stretch (furan ring) |

| ~1255 | Strong | Si-CH₃ symmetric deformation |

| ~1150-1050 | Strong | C-O-Si stretch |

| ~850 | Strong | Si-C stretch |

Note: The vibrational frequencies are based on characteristic absorption regions for silyl ethers and furan derivatives.[4]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in confirming the molecular weight and aspects of the structure. The fragmentation of silyl ethers is often characterized by the loss of a methyl group.[5]

Table 4: Mass Spectrometry Data for 2-(trimethylsiloxy)furan

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Note: The fragmentation pattern is predicted based on the common behavior of trimethylsilyl ethers in electron ionization mass spectrometry, where the loss of a methyl radical to form a stable silicon-containing cation is a dominant pathway.[5][6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-(trimethylsiloxy)furan.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(trimethylsiloxy)furan in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Sample Preparation: As 2-(trimethylsiloxy)furan is a liquid, the IR spectrum can be obtained using a neat sample. Apply a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a dilute solution of 2-(trimethylsiloxy)furan in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300 to observe the molecular ion and characteristic fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 2-(trimethylsiloxy)furan.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-(trimethylsiloxy)furan.

References

- 1. 2-(トリメチルシリルオキシ)フラン | 2-(Trimethylsilyloxy)furan | 61550-02-5 | 東京化成工業株式会社 [tcichemicals.com]

- 2. 三甲硅氧基-2-呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of (Furan-2-yloxy)trimethylsilane

This technical guide provides a comprehensive overview of the physical properties of (Furan-2-yloxy)trimethylsilane, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound, also known as 2-(trimethylsiloxy)furan, is a versatile reagent in organic synthesis. Its key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂Si | [1] |

| Molecular Weight | 156.25 g/mol | [1] |

| Boiling Point | 34-35 °C at 9 mmHg | [1] |

| 148.6 °C at 760 mmHg | [2] | |

| Density | 0.929 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.436 | [1] |

| CAS Number | 61550-02-5 | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the immediate literature, standard organic chemistry techniques are employed for such measurements.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the Thiele tube method is a common and efficient procedure[3].

-

Principle: A small sample of the liquid is heated in a tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the heating is stopped, the liquid cools, and at the boiling point, the pressure inside the capillary tube equals the atmospheric pressure, at which point a small amount of the liquid is drawn into the capillary tube.

Another common method, especially when purifying the substance, is by distillation [4].

-

Principle: During the distillation of a pure substance, the temperature of the vapor remains constant at the boiling point as long as both liquid and vapor phases are present. A thermometer placed in the vapor path will record this constant temperature, which is the boiling point of the substance at the given pressure.

For substances that decompose at their atmospheric boiling point, vacuum distillation is employed. The boiling point of this compound is reported at a reduced pressure (9 mmHg), indicating this technique is appropriate[5][1].

2.2. Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a graduated cylinder and balance .

-

Principle using a Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is first weighed empty, then filled with the liquid of interest and weighed again. The mass of the liquid is the difference between the two weights. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement is typically performed at a constant temperature.

Synthesis of this compound

A common method for the synthesis of this compound involves the silylation of 2(5H)-furanone[5].

Experimental Protocol:

-

To a solution of 2(5H)-furanone (1.0 equivalent) in dichloromethane (DCM) at 0 °C, triethylamine (1.2 equivalents) is added.

-

Chlorotrimethylsilane (1.05 equivalents) is then added dropwise to the solution while maintaining the temperature at 0 °C.

-

The resulting suspension is stirred overnight at room temperature.

-

The reaction mixture is diluted with pentane and filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product as an oil.

-

The crude product is then purified by vacuum distillation to obtain pure this compound as a colorless oil.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

A Comprehensive Technical Guide to the Stability, Storage, and Handling of 2-(trimethylsiloxy)furan

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical stability, recommended storage conditions, and safe handling procedures for 2-(trimethylsiloxy)furan. A versatile reagent in organic synthesis, a thorough understanding of its properties is critical for its effective and safe use in research and development.

Chemical and Physical Properties

2-(trimethylsiloxy)furan is a colorless to light orange, clear liquid. It is a silyl enol ether derivative of 2(3H)-furanone. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 61550-02-5 | [1][2] |

| Molecular Formula | C₇H₁₂O₂Si | [1][2] |

| Molecular Weight | 156.25 g/mol | [1][2] |

| Appearance | Colorless to light orange clear liquid | |

| Boiling Point | 34-35 °C at 9 mmHg | [1] |

| Density | 0.929 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [1] |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, Et₂O, benzene, THF, MeCN) |

Stability and Decomposition

As a trimethylsilyl (TMS) enol ether, 2-(trimethylsiloxy)furan's stability is a key consideration for its storage and use. While specific quantitative stability data for this compound is not extensively published, its stability profile can be understood from the general behavior of silyl enol ethers.

2.1 Hydrolytic Stability

The primary mode of decomposition for 2-(trimethylsiloxy)furan is hydrolysis. The trimethylsilyl group is susceptible to cleavage by water, particularly under acidic conditions, to yield 2(3H)-furanone and trimethylsilanol, which typically dimerizes to hexamethyldisiloxane. Trimethylsilyl enol ethers are known to be less stable to hydrolysis compared to silyl ethers with bulkier silyl groups like tert-butyldimethylsilyl (TBDMS).[3][4] All silyl enol ethers are generally stable to basic conditions.[3]

Decomposition Pathway: Hydrolysis

Caption: Hydrolysis of 2-(trimethylsiloxy)furan.

2.2 Thermal and Photochemical Stability

Specific studies detailing the thermal and photochemical stability of 2-(trimethylsiloxy)furan are limited. However, silyl enol ethers are generally considered to be stable enough for isolation and purification by distillation.[5] Anecdotal evidence from synthetic chemists suggests that trimethylsilyl enol ethers can be unstable to chromatography on silica gel due to the acidic nature of the stationary phase, which can induce hydrolysis. Photolysis of silyl enol ethers in the presence of certain acceptors can lead to reactions such as Michael additions, indicating photochemical reactivity.[6]

Summary of Stability:

| Condition | Stability | Notes |

| Moisture/Water | Low | Prone to hydrolysis, especially under acidic conditions. |

| Acidic pH | Low | Catalyzes hydrolysis. |

| Basic pH | High | Generally stable.[3] |

| Heat | Moderate | Can be purified by vacuum distillation. |

| Light | Moderate to Low | Can participate in photochemical reactions.[6] |

| Air/Oxygen | Moderate | No specific data on rapid oxidation, but should be stored under inert gas. |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of 2-(trimethylsiloxy)furan.

3.1 Storage

-

Temperature: The recommended storage temperature is -20°C or refrigerated (0-10°C).[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

-

Container: Keep in a tightly sealed container.

-

Location: Store in a dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources. It is classified as a flammable liquid.[1]

3.2 Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

-

Fire Safety: It is a highly flammable liquid.[1] Keep away from ignition sources and use non-sparking tools. Take precautionary measures against static discharge.

-

Inert Atmosphere Techniques: When transferring, use syringe techniques under an inert atmosphere to minimize exposure to air and moisture.

Reactivity and Synthetic Applications

2-(trimethylsiloxy)furan is a valuable intermediate in organic synthesis, primarily acting as a nucleophile.

4.1 General Reactivity

As a silyl enol ether, it is a neutral, mild nucleophile that reacts with a variety of good electrophiles, often with Lewis acid catalysis.[5]

4.2 Key Reactions

-

Mukaiyama Aldol Addition: It reacts with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation.

-

Diels-Alder Reaction: It can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleic anhydride.

-

Alkylation: It can be alkylated at the 5-position with suitable electrophiles.

Reaction Schematic: Synthesis of 2-(trimethylsiloxy)furan

Caption: Synthesis of 2-(trimethylsiloxy)furan.

Experimental Protocols

5.1 Representative Protocol for Synthesis

This protocol is adapted from the literature for the silylation of 2(5H)-furanone.

-

To a solution of 2(5H)-furanone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add triethylamine (1.2 eq.).

-

Add chlorotrimethylsilane (1.05 eq.) dropwise to the solution at 0 °C.

-

Allow the suspension to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with pentane and filter to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield 2-(trimethylsiloxy)furan as a colorless oil.

5.2 Representative Protocol for Stability Analysis by GC-MS (Hydrolysis Study)

This protocol is a representative method for quantifying the hydrolytic stability of 2-(trimethylsiloxy)furan.

-

Sample Preparation:

-

Prepare a stock solution of 2-(trimethylsiloxy)furan in a dry, aprotic solvent (e.g., acetonitrile or THF).

-

Prepare the hydrolysis medium (e.g., a buffered aqueous solution at a specific pH or a solvent mixture containing a known amount of water).

-

At time zero, add a known amount of the stock solution to the hydrolysis medium, along with an internal standard (e.g., decane).

-

-

Incubation:

-

Maintain the reaction mixture at a constant temperature.

-

At specified time intervals, withdraw aliquots of the reaction mixture.

-

-

Quenching and Extraction:

-

Immediately quench the reaction in the aliquot (e.g., by adding a drying agent like anhydrous magnesium sulfate or by extraction into a non-polar solvent like ether).

-

-

GC-MS Analysis:

-

Analyze the quenched aliquots by GC-MS.

-

GC Conditions (Illustrative):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of reactants, products, and the internal standard.

-

Carrier Gas: Helium.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode to identify products or Selected Ion Monitoring (SIM) for quantitative analysis of the disappearance of 2-(trimethylsiloxy)furan and the appearance of 2(3H)-furanone.

-

-

-

Data Analysis:

-

Generate a calibration curve for 2-(trimethylsiloxy)furan relative to the internal standard.

-

Quantify the concentration of 2-(trimethylsiloxy)furan at each time point.

-

Plot the concentration versus time to determine the rate of hydrolysis.

-

Experimental Workflow: Stability Analysis

Caption: Workflow for hydrolytic stability analysis.

References

- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. Photochemical Michael reaction of silyl enol ethers with 2′-nitro- and 2′,2′-dicyanostyrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Safety and Handling of (Furan-2-yloxy)trimethylsilane: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Furan-2-yloxy)trimethylsilane is a versatile reagent in organic synthesis, valued for its role in the formation of various furan-containing compounds. As with any reactive chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount for its safe handling in a laboratory setting. This technical guide provides a comprehensive overview of the known safety hazards, handling procedures, and emergency protocols for this compound, compiled to ensure the well-being of researchers and maintain a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling. The primary hazards associated with this compound are its high flammability and its potential to cause skin and eye irritation.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Signal Word: Danger[2]

Physicochemical and Toxicological Data

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is essential for a thorough risk assessment.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂Si | [3][4] |

| Molecular Weight | 156.25 g/mol | [3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [3][4] |

| Boiling Point | 34-35 °C at 9 mmHg | [3] |

| Density | 0.929 g/mL at 25 °C | [3] |

| Flash Point | 76 °F (24.4 °C) | [3] |

| Refractive Index (n20/D) | 1.436 | [3] |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, Et₂O, benzene, THF, MeCN) | [3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

Toxicological Data

Due to the lack of specific data for this compound, a cautious approach is warranted, and exposure should be minimized. In the absence of direct toxicological data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of chemicals.[5][6][7][8][9] These computational tools use the chemical structure to estimate toxicological endpoints.

Experimental Protocols and Handling Procedures

Given the air-sensitive and flammable nature of this compound, strict adherence to established protocols for handling such reagents is crucial.

General Handling and Storage

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and potential degradation.

-

Ventilation: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and explosion-proof equipment.[1]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] Recommended storage is under an inert atmosphere.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

Synthesis and Purification Protocol

The following is a representative experimental protocol for the synthesis of this compound, which highlights key handling considerations.

Synthesis of this compound [6]

-

To a solution of 2(5H)-furanone (1.0 eq.) in dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

-

Slowly add chlorotrimethylsilane (1.05 eq.) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Dilute the reaction with pentane and filter through a frit funnel into a second flask containing pentane.

-

Concentrate the filtrate under reduced pressure. If a precipitate forms, re-dilute with pentane and filter again.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

This procedure underscores the need for an inert atmosphere and careful handling of flammable solvents.

Reactivity and Incompatibility

This compound, as a silyl enol ether, exhibits specific reactivity that must be considered to avoid hazardous situations.

-

Hydrolysis: Silyl enol ethers are susceptible to hydrolysis in the presence of water, which can lead to the formation of a carbonyl compound and a disiloxane.[10] This reaction can be catalyzed by both acids and bases. The hydrolytic instability of trimethylsilyl ethers is a key consideration for storage and handling.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

The hydrolysis of this compound is expected to yield 2(5H)-furanone and hexamethyldisiloxane.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to mitigate risks.

Spill Response

-

Small Spills:

-

Eliminate all ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).

-

Collect the absorbed material into a sealed container for proper disposal as hazardous waste.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert others and activate the emergency response system.

-

Isolate the spill area and prevent entry.

-

Ensure adequate ventilation.

-

Do not attempt to clean up a large spill without appropriate training and equipment.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Visualized Workflows

To further aid in the safe handling and risk assessment of this compound, the following diagrams illustrate key logical workflows.

Caption: Risk assessment and mitigation workflow for this compound.

Caption: Emergency response workflow for a this compound incident.

Conclusion

This compound is a valuable synthetic tool that can be used safely with appropriate precautions. Its high flammability and potential for irritation necessitate careful handling in a controlled laboratory environment. By adhering to the guidelines outlined in this technical guide, including the use of proper personal protective equipment, engineering controls, and emergency preparedness, researchers can minimize the risks associated with this compound and ensure a safe working environment. The lack of specific toxicological data for this compound underscores the importance of a conservative approach to safety, treating it with the caution due to a flammable and potentially toxic substance.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 61550-02-5|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. repositori-api.upf.edu [repositori-api.upf.edu]

- 10. Silyl enol ether - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Silyloxy Dienes in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyloxy dienes have emerged as powerful and versatile building blocks in modern organic synthesis. Their enhanced reactivity and predictable selectivity in cycloaddition reactions, particularly the Diels-Alder reaction, have made them indispensable tools for the construction of complex cyclic systems. The introduction of a silyloxy group onto the diene backbone significantly alters its electronic properties, rendering it more nucleophilic and thus highly reactive towards a wide array of dienophiles. This heightened reactivity often allows for reactions to proceed under milder conditions than their non-silylated counterparts.

This technical guide provides a comprehensive overview of the core principles and practical applications of silyloxy dienes in organic synthesis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction pathways.

I. Preparation of Silyloxy Dienes

The synthesis of silyloxy dienes is a critical first step in their application. Several reliable methods have been developed, with the choice of method often depending on the desired substitution pattern of the diene.

Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

Danishefsky's diene is one of the most well-known and widely used silyloxy dienes.[1] Its electron-rich nature makes it exceptionally reactive in Diels-Alder reactions.[1]

Experimental Protocol: Synthesis of Danishefsky's Diene

This protocol is adapted from the procedure reported by Danishefsky and Kitahara.

-

Materials:

-

4-methoxy-3-buten-2-one

-

Anhydrous Zinc chloride (ZnCl₂)

-

Triethylamine (Et₃N)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous benzene

-

Anhydrous ether

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add triethylamine (5.7 mol) and anhydrous zinc chloride (0.07 mol).

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 4-methoxy-3-buten-2-one (2.50 mol) in anhydrous benzene (750 mL) all at once.

-

Continue stirring for 5 minutes.

-

Rapidly add chlorotrimethylsilane (5.0 mol). An exothermic reaction will occur; maintain the temperature below 45°C using an ice bath.

-

After 30 minutes, heat the reaction mixture to 43°C and maintain this temperature for 12 hours. The mixture will become very thick.

-

After cooling to room temperature, pour the mixture into 5 L of ether with mixing.

-

Filter the solid material through Celite. Wash the collected solids with an additional 4 L of ether.

-

Combine the ether washings and evaporate the solvent under reduced pressure to obtain a brown oil.

-

Purify the crude product by fractional distillation under vacuum (bp 78–81 °C at 23 mmHg) to yield Danishefsky's diene.[2]

-

Logical Relationship: Synthesis of Danishefsky's Diene

Caption: Synthetic pathway for Danishefsky's Diene.

Rawal's Diene (1-Amino-3-silyloxy-1,3-butadiene)

Rawal's diene, a 1-amino-3-silyloxy-1,3-butadiene, exhibits significantly enhanced reactivity compared to Danishefsky's diene, often allowing for cycloadditions to occur at or below room temperature without the need for Lewis acid catalysis.[3][4]

Experimental Protocol: Synthesis of Rawal's Diene

This procedure is based on the work of Kozmin and Rawal.

-

Materials:

-

(E)-4-Dimethylamino-3-buten-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M solution)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a dry, three-necked flask under a nitrogen atmosphere, place a 1.0 M solution of NaHMDS in THF (100 mL, 0.100 mol).

-

Cool the flask to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of (E)-4-dimethylamino-3-buten-2-one in anhydrous THF to the cooled NaHMDS solution over 30 minutes.

-

Stir the resulting mixture at -78°C for 1 hour.

-

Add a solution of TBDMSCl in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction mixture can be filtered and the solvent removed under reduced pressure to yield the crude Rawal's diene, which can be used directly or purified by distillation.

-

Logical Relationship: Synthesis of Rawal's Diene

Caption: General synthesis of Rawal's Diene.

II. The Diels-Alder Reaction of Silyloxy Dienes

The [4+2] cycloaddition, or Diels-Alder reaction, is the cornerstone of silyloxy diene chemistry. These electron-rich dienes readily react with electron-poor dienophiles to form highly functionalized cyclohexene derivatives. The silyloxy group in the resulting adduct can be readily converted to a ketone functionality, providing access to cyclohexenones, which are valuable synthetic intermediates.[5]

Reaction with α,β-Unsaturated Carbonyl Compounds

A primary application of silyloxy dienes is their reaction with α,β-unsaturated aldehydes, ketones, and esters. These reactions typically proceed with high regioselectivity and, in many cases, good to excellent stereoselectivity.

Experimental Protocol: Diels-Alder Reaction of Danishefsky's Diene with Methyl Acrylate

-

Materials:

-

Danishefsky's diene

-

Methyl acrylate

-

Anhydrous ether

-

Lithium aluminum hydride (LAH)

-

Hydrochloric acid (0.1 N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Cycloaddition: In a round-bottomed flask, dissolve Danishefsky's diene (0.073 mol) in anhydrous ether (30 mL). Add methyl acrylate (0.15 mol) in one portion. Allow the solution to stand at room temperature for 20 hours.[2] The resulting cycloadduct can be used directly in the next step.

-

Reduction: In a separate flask, prepare a suspension of LAH (0.070 mol) in anhydrous ether (50 mL) and cool to 5°C. Slowly add a solution of the cycloadduct from the previous step in ether (80 mL). Stir for 15 minutes, then quench by the dropwise addition of water.[2]

-

Hydrolysis and Elimination: To the crude product from the reduction, add a mixture of THF (35 mL) and 0.1 N HCl (15 mL). Stir for 1 minute. This step hydrolyzes the silyl enol ether and eliminates the methoxy group to afford the cyclohexenone product.[2]

-

Reaction Pathway: Diels-Alder and Functionalization

Caption: General workflow for silyloxy diene cycloaddition.

Hetero-Diels-Alder Reactions

Silyloxy dienes also participate in hetero-Diels-Alder reactions with heterodienophiles such as aldehydes, ketones, and imines. These reactions provide efficient routes to various six-membered heterocyclic compounds.

Experimental Protocol: Hetero-Diels-Alder Reaction of a Silyloxy Diene with an Aldehyde

-

Materials:

-

Silyloxy diene (e.g., Brassard's diene)

-

Aldehyde (e.g., benzaldehyde)

-

Lewis acid catalyst (e.g., TiCl₄, optional, depending on diene reactivity)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve the silyloxy diene in anhydrous CH₂Cl₂.

-

Cool the solution to the desired temperature (e.g., -78°C).

-

If using a Lewis acid, add it to the solution and stir for a few minutes.

-

Slowly add the aldehyde to the reaction mixture.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

III. Quantitative Data on Silyloxy Diene Reactions

The following tables summarize quantitative data for selected Diels-Alder reactions of silyloxy dienes, highlighting their efficiency and selectivity.

| Diene | Dienophile | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Reference |

| Danishefsky's Diene | Methyl vinyl ketone | Benzene, reflux | 85 | - | - | [6] |

| Danishefsky's Diene | Maleic anhydride | 0°C to rt | >95 | - | - | [1] |

| Rawal's Diene | Methyl acrylate | Ether, rt, 20h | ~90 (of cycloadduct) | Mixture | - | [2] |

| Rawal's Diene | Methacrolein | Toluene, -20°C to rt | quant. | >95:5 | - | [7] |

| Brassard's Diene | Cinnamaldehyde | (R)-BINOL/Ti(i-PrO)₄, 0°C | 70 | - | >99 (after recryst.) | [7] |

| Brassard's Diene | 3-Phenylpropionaldehyde | (R)-BINOL/Ti(i-PrO)₄, 0°C | - | - | 84 | [7] |

| Chiral Silyloxy Diene | N-Acryloyloxazolidinone | Me₂AlCl, -78°C | 92 | >99:1 (exo:endo) | 96 | [8] |

| Diene | Heterodienophile | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Reference |

| Silyloxy Diene | (E)-N-benzylidene-4-methylaniline | AlMe₃/AlBr₃ | - | 85:15 | - | [7] |

| Rawal's Diene | Benzaldehyde | None | High | - | - | [9] |

| Chiral Amino Siloxy Diene | Benzaldehyde | Cr(III)-salen | 85 | >20:1 | 92 |

IV. Asymmetric Diels-Alder Reactions

The development of asymmetric Diels-Alder reactions using silyloxy dienes has been a major focus, enabling the enantioselective synthesis of complex chiral molecules. This is typically achieved through the use of chiral auxiliaries attached to the dienophile or the use of chiral Lewis acid catalysts.

Chiral Auxiliaries

Chiral auxiliaries, such as Evans' oxazolidinones, can be appended to the dienophile to induce facial selectivity in the Diels-Alder reaction. The auxiliary can then be cleaved to reveal the enantioenriched product. The stereochemical outcome is often predictable based on the steric hindrance provided by the auxiliary.[8]

Logical Relationship: Asymmetric Diels-Alder with Chiral Auxiliary

Caption: Asymmetric induction via a chiral auxiliary.

Chiral Lewis Acid Catalysis

Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to high levels of enantioselectivity. A variety of chiral Lewis acids based on metals such as titanium, boron, and copper have been successfully employed in Diels-Alder reactions of silyloxy dienes.

Experimental Workflow: Chiral Lewis Acid Catalyzed Diels-Alder Reaction

Caption: Workflow for a chiral Lewis acid-catalyzed reaction.

V. Conclusion

Silyloxy dienes are invaluable reagents in organic synthesis, providing a reliable and versatile platform for the construction of six-membered rings through the Diels-Alder reaction. The ability to tune their reactivity and to achieve high levels of regio- and stereocontrol, particularly in asymmetric variants, has cemented their importance in the synthesis of complex natural products and pharmaceuticals. The detailed protocols and quantitative data presented in this guide are intended to facilitate the practical application of these powerful synthetic tools in the laboratory. As research in this area continues, the development of new silyloxy dienes and catalytic systems will undoubtedly further expand the synthetic capabilities available to the modern organic chemist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]

- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemtube3d.com [chemtube3d.com]

A Technical Guide to the Electronic Effects of the Trimethylsiloxy Group on the Furan Ring

Introduction

The furan scaffold is a privileged five-membered aromatic heterocycle integral to numerous pharmacologically active compounds and natural products. Its unique electronic and steric properties make it a versatile building block in medicinal chemistry. The functionalization of the furan ring with various substituents is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, receptor binding affinity, and bioavailability.

Among the vast array of possible substituents, the trimethylsiloxy (-OSi(CH₃)₃) group holds particular interest. It serves not only as a common protecting group for hydroxyl functionalities but also as a modulator of electronic properties. Understanding the precise electronic effects—both inductive and resonance—that the trimethylsiloxy group imparts to the furan ring is critical for rational drug design and the prediction of chemical reactivity. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Fundamental Electronic Effects: A Duality of Induction and Resonance

The electronic influence of the trimethylsiloxy group is a combination of two opposing effects: a withdrawing inductive effect (-I) and a donating resonance effect (+R).

-

Inductive Effect (-I): The oxygen atom, being highly electronegative, pulls electron density away from the carbon atom of the furan ring through the sigma (σ) bond. This is a through-bond polarization effect that decreases with distance.

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the furan ring's pi (π) system. This donation of electron density through resonance is a powerful, long-range effect that increases the nucleophilicity of the ring, particularly at the ortho and para positions (C3 and C5 relative to a C2 substituent).

For alkoxy and related groups like trimethylsiloxy, the resonance effect is generally more dominant than the inductive effect.[1] This makes the -OSi(CH₃)₃ group a net electron-donating group and a strong activator of the furan ring. The resonance donation significantly enhances the electron density at the C3 and C5 positions, as depicted in the resonance structures below.

Caption: Resonance delocalization in 2-(trimethylsiloxy)furan.

Quantitative Analysis of Electronic Effects

Table 1: Hammett Substituent Constants (Analogous Data)

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic effect of a substituent on a reaction's equilibrium or rate.[2] The substituent constant, sigma (σ), captures the electronic influence independent of the reaction type. A negative σ value indicates electron donation, while a positive value indicates electron withdrawal. The values for the analogous methoxy group on a benzene ring are highly informative.[3]

| Substituent | Position | Hammett Constant (σ) | Implied Electronic Effect |

| -OCH₃ (Analogue) | meta (σm) | +0.12 | Inductive withdrawal (-I) dominates |

| -OCH₃ (Analogue) | para (σp) | -0.27 | Resonance donation (+R) dominates |

These values confirm that while the group is inductively withdrawing (a positive σm where resonance is minimal), its powerful resonance donation makes it a net electron-donating group when positioned to interact with the reaction center (a negative σp). A similar, and likely more pronounced, electron-donating character is expected for the -OSiMe₃ group due to the electropositive nature of silicon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Trimethylsiloxy)furan

¹³C NMR spectroscopy provides a direct probe of the electron density at each carbon atom. Increased electron density leads to greater shielding and a shift to a lower frequency (upfield, lower ppm), while decreased density causes deshielding and a downfield shift. Based on the known shifts of furan and the expected +R effect of the -OSiMe₃ group, we can predict the chemical shifts for 2-(trimethylsiloxy)furan.[4]

| Carbon Position | Furan (Experimental, ppm) | 2-(Trimethylsiloxy)furan (Predicted, ppm) | Expected Shift and Rationale |

| C2 | 142.8 | ~155-160 | Downfield shift due to the direct attachment of the electronegative oxygen (alpha-effect). |

| C3 | 109.8 | ~100-105 | Upfield shift due to increased electron density from resonance donation. |

| C4 | 109.8 | ~110-112 | Minimal shift, analogous to the meta position, small inductive effect. |

| C5 | 142.8 | ~130-135 | Significant upfield shift due to increased electron density from resonance donation (para-like position). |

Impact on Reactivity: Electrophilic Aromatic Substitution

Furan is a π-electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. The introduction of the strongly electron-donating -OSiMe₃ group further activates the ring, dramatically increasing the rate of electrophilic aromatic substitution (EAS).

The primary impact of the 2-trimethylsiloxy substituent is on the regioselectivity of the reaction. Electrophilic attack is overwhelmingly directed to the C5 position. This is because the carbocation intermediate (the sigma complex) formed upon attack at C5 is significantly stabilized by the resonance donation from the adjacent trimethylsiloxy group. This stabilization lowers the activation energy for the reaction at this position compared to all others.

Caption: Mechanism of electrophilic substitution at the C5 position.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trimethylsiloxy)furan

This protocol describes the silylation of 2(5H)-furanone to yield 2-(trimethylsiloxy)furan, a common precursor in butenolide synthesis.

Materials:

-

2(5H)-Furanone (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Chlorotrimethylsilane (TMSCl) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Pentane, anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2(5H)-furanone and anhydrous DCM.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the cooled solution.

-

Add chlorotrimethylsilane dropwise to the mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature overnight.

-

Dilute the reaction mixture with anhydrous pentane to precipitate the triethylammonium chloride salt.

-

Filter the suspension through a fritted funnel under a nitrogen atmosphere.

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude product by vacuum distillation to furnish 2-(trimethylsiloxy)furan as a colorless oil.

Protocol 2: Determining Relative Reactivity via Competitive Bromination

This protocol provides a method to quantitatively compare the reactivity of 2-(trimethylsiloxy)furan against unsubstituted furan towards an electrophile.

Materials:

-

Equimolar mixture of furan and 2-(trimethylsiloxy)furan in a suitable solvent (e.g., CCl₄).

-

Internal standard (e.g., dodecane).

-

Brominating agent solution (e.g., Br₂ in CCl₄), concentration must be substoichiometric to the total amount of furan substrates (e.g., 0.1 eq).

Procedure:

-

Prepare a stock solution containing known concentrations of furan, 2-(trimethylsiloxy)furan, and an internal standard in CCl₄.

-

Take an initial sample (t=0) for Gas Chromatography (GC) analysis to determine the initial ratio of reactants to the standard.

-

Cool the stock solution to a controlled temperature (e.g., 0 °C).

-

Add the substoichiometric amount of the bromine solution dropwise with vigorous stirring.

-

Allow the reaction to proceed for a set time (e.g., 5 minutes).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and analyze the final reactant concentrations by GC.

-

The relative reactivity is calculated from the relative rates of consumption of the two furan substrates compared to the internal standard.

Caption: Workflow for competitive bromination experiment.

Applications in Drug Development

The electronic modulation provided by the trimethylsiloxy group can be leveraged in drug development in several ways:

-

Tuning Receptor Interactions: As a strong electron-donating group, the -OSiMe₃ substituent increases the electron density of the furan ring, which can enhance π-π stacking or cation-π interactions with biological targets.

-

Modulating Metabolism: The electronic nature of the ring influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. Activating the ring can sometimes increase the rate of metabolism, a factor that must be considered in drug design.

-

Improving Physicochemical Properties: The bulky and lipophilic trimethylsilyl moiety increases the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Prodrug Strategies: The trimethylsilyloxy group can serve as a prodrug form of a phenol or alcohol. In vivo, the Si-O bond can be cleaved by hydrolysis to release the active hydroxyl-containing drug.

Conclusion

The trimethylsiloxy group exerts a powerful electronic influence on the furan ring, acting as a potent electron-donating and activating substituent. This effect is primarily driven by the resonance donation of the oxygen atom's lone pair electrons, which significantly outweighs its inductive withdrawal. This activation leads to a dramatic increase in the furan ring's reactivity towards electrophiles and directs substitution to the C5 position with high regioselectivity. By understanding and quantifying these effects, researchers can better predict reaction outcomes, design novel synthetic pathways, and rationally modify furan-containing molecules to optimize their biological activity for therapeutic applications.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Historical Development of Silyloxyfurans in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyloxyfurans have emerged as powerful and versatile intermediates in modern organic synthesis, enabling the construction of complex molecular architectures with high levels of stereocontrol. Their unique reactivity as electron-rich dienes in cycloaddition reactions and as nucleophiles in vinylogous aldol-type additions has cemented their importance in the synthetic chemist's toolbox. This technical guide provides an in-depth exploration of the historical development of silyloxyfurans, detailing their discovery, the evolution of their applications, and the key transformations that have defined their utility. We will delve into the seminal works that established their significance, present quantitative data for key reactions, provide detailed experimental protocols, and visualize the fundamental concepts governing their reactivity.

Early Discoveries and the Dawn of Silyl Enol Ether Chemistry

The story of silyloxyfurans is intrinsically linked to the broader development of silyl enol ether chemistry. In the early 1970s, the pioneering work of Mukaiyama and others demonstrated the utility of silyl enol ethers as stable and isolable enolate equivalents. This breakthrough provided a milder alternative to the use of strongly basic conditions for the generation of enolates, thereby expanding the scope of aldol and related carbon-carbon bond-forming reactions.

The first vinylogous extension of this concept, the vinylogous Mukaiyama aldol reaction (VMAR), was reported by Mukaiyama and Ishida in 1975.[1][2] They demonstrated the addition of a crotonaldehyde-based silyl dienolate to an acetal in the presence of a Lewis acid, showcasing the potential for remote functionalization.[1][2] This seminal work laid the foundation for the exploration of other silylated diene systems, including silyloxyfurans.

A pivotal moment in the history of silyloxyfurans as practical synthetic intermediates arrived in 1977 with the work of Asaoka, Miyake, and Takei. Their research highlighted the utility of 2-silyloxyfurans as reactive dienes in Diels-Alder reactions, opening a new avenue for the synthesis of substituted phthalides. This publication is widely recognized for sparking significant interest in the synthetic applications of these versatile reagents.

Synthesis of Silyloxyfurans

The accessibility of silyloxyfurans has been a key factor in their widespread adoption. The most common and straightforward method for the preparation of 2-silyloxyfurans involves the silylation of the corresponding γ-lactones (furanones).

General Synthetic Pathway for 2-Silyloxyfurans

Caption: General synthesis of 2-silyloxyfurans.

A similar strategy is employed for the synthesis of 3-silyloxyfurans, starting from the corresponding 3(2H)-furanones.[3]

Key Applications in Organic Synthesis

The synthetic utility of silyloxyfurans is dominated by two major classes of reactions: Diels-Alder cycloadditions and vinylogous aldol reactions.

Diels-Alder Reactions

As electron-rich dienes, silyloxyfurans readily participate in [4+2] cycloaddition reactions with a variety of dienophiles. The initial cycloadducts can be further transformed into a range of valuable products, including substituted aromatic compounds and highly functionalized cyclohexene derivatives.

Caption: Diels-Alder reaction of a 2-silyloxyfuran.

The stereochemical outcome of the Diels-Alder reaction is influenced by both the nature of the silyloxyfuran and the dienophile.

Vinylogous Aldol Reactions

Silyloxyfurans act as vinylogous nucleophiles in the presence of Lewis acids, reacting with aldehydes and ketones at the C5 position to afford γ-substituted butenolides. This transformation, a variant of the Mukaiyama aldol reaction, is a powerful tool for the construction of chiral butenolide moieties, which are common structural motifs in natural products.[4][5]

Caption: Vinylogous aldol reaction of a 2-silyloxyfuran.

The development of asymmetric variants of the vinylogous aldol reaction of silyloxyfurans has been a significant area of research, with chiral catalysts enabling high levels of diastereo- and enantioselectivity.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions involving silyloxyfurans, highlighting their efficiency and selectivity.

Table 1: Diels-Alder Reactions of 2-Silyloxyfurans

| Silyloxyfuran | Dienophile | Product | Yield (%) | Reference |

| 2-Trimethylsilyloxyfuran | Maleic anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | >95 | |